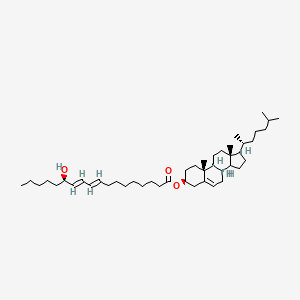

13(R)-HODE cholesteryl ester

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-SDZZETQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13(R)-HODE cholesteryl ester in atherosclerosis progression

An In-depth Technical Guide on 13(R)-HODE Cholesteryl Ester in Atherosclerosis Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13-Hydroxyoctadecadienoic acid (13-HODE) cholesteryl ester is a significant oxidized lipid species found within oxidized low-density lipoprotein (OxLDL) and atherosclerotic plaques.[1][2] Its presence and concentration, particularly the 13(R)-HODE stereoisomer, are increasingly correlated with the progression of atherosclerosis. This document provides a comprehensive technical overview of the formation, signaling pathways, and pathological role of 13(R)-HODE cholesteryl ester in atherogenesis. It details the dualistic nature of HODEs, which can exhibit both pro- and anti-atherogenic properties depending on the context and stereoisomer. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual diagrams of its core biochemical and cellular pathways to facilitate a deeper understanding for research and therapeutic development.

Formation of 13(S)- and 13(R)-HODE Cholesteryl Esters

The formation of 13-HODE cholesteryl esters from cholesteryl linoleate, a primary component of LDL, occurs through both enzymatic and non-enzymatic pathways. The specific stereoisomer formed—13(S)-HODE or 13(R)-HODE—is dependent on the originating pathway.

-

Enzymatic Pathway (13(S)-HODE): The enzyme 15-lipoxygenase-1 (15-LOX-1) stereospecifically oxidizes the linoleic acid moiety of cholesteryl linoleate.[1][3] This reaction forms 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced by cellular peroxidases to the more stable 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester.[1] This pathway is predominant in the early stages of plaque development.[1][4]

-

Non-Enzymatic Pathway (13(R)-HODE): In environments of high oxidative stress, characteristic of progressing atherosclerotic lesions, 13-HODE is formed through non-enzymatic, free radical-mediated oxidation of linoleic acid.[2] This process is not stereospecific and results in a racemic mixture of 13(S)-HODE and 13(R)-HODE.[1] The increasing prevalence of the 13(R) isomer in mature plaques suggests a shift towards free-radical-driven lipid peroxidation as the disease advances.[1][2]

Figure 1: Formation pathways of 13-HODE Cholesteryl Esters.

Role in Atherosclerosis Progression

13-HODE cholesteryl ester is a key bioactive lipid that modulates macrophage function, contributing significantly to foam cell formation and the inflammatory environment of the plaque.

Macrophage Transformation and Foam Cell Formation

A central event in atherosclerosis is the uptake of OxLDL by macrophages, leading to their transformation into lipid-laden foam cells.[5][6] 13-HODE isomers act as endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2]

-

PPARγ Activation: 13(S)-HODE is a known activator of PPARγ, and studies suggest 13(R)-HODE may act similarly.[1][2][4]

-

CD36 Upregulation: Activation of PPARγ in macrophages leads to the increased expression of the scavenger receptor CD36.[2][7]

-

Lipid Uptake: CD36 facilitates the recognition and uptake of OxLDL, leading to massive intracellular accumulation of cholesteryl esters.[1]

-

Foam Cell Formation: This unchecked lipid uptake results in the formation of foam cells, a hallmark of atherosclerotic lesions.[1][5]

-

Apoptosis: The 13(S)-HODE/PPARγ axis can also trigger apoptosis in macrophages, contributing to the formation of a necrotic core in advanced plaques.[1]

Immunohistochemical studies have confirmed the colocalization of 13(R)-HODE with macrophages (CD68-positive cells), PPARγ, and CD36 in human carotid artery plaques, providing strong in vivo evidence for this pathway.[2]

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human atherosclerotic plaque alternative macrophages display low cholesterol handling but high phagocytosis because of distinct activities of the PPARɣ and LXRα pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 13(R)-HODE Cholesteryl Ester in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical driver in the pathogenesis of numerous chronic diseases, including atherosclerosis. Among the myriad of molecules implicated in this process, oxidized lipid species play a pivotal role. This technical guide focuses on 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a specific oxidized cholesteryl ester found within oxidized low-density lipoprotein (oxLDL). While much of the research has centered on its free acid counterpart, 13-HODE, this document aims to consolidate the current understanding of the cholesteryl ester form and its direct and indirect contributions to cellular oxidative stress, particularly in the context of macrophage dysfunction and foam cell formation. This guide provides an in-depth overview of its formation, its role in signaling pathways, quantitative effects on oxidative stress markers, and detailed experimental protocols relevant to its study.

Introduction

13-Hydroxyoctadecadienoic acid (HODE) is a family of oxidized metabolites derived from linoleic acid. There are two primary stereoisomers, 13(S)-HODE and 13(R)-HODE. While 13(S)-HODE is predominantly formed through enzymatic pathways involving lipoxygenases, 13(R)-HODE is primarily a product of non-enzymatic, free radical-mediated oxidation of linoleic acid, a hallmark of oxidative stress.[1] In biological systems, particularly within lipoproteins, these oxidized fatty acids can be esterified to cholesterol, forming cholesteryl esters. 13(R)-HODE cholesteryl ester is a significant component of oxidized low-density lipoprotein (oxLDL), which is a key player in the development of atherosclerosis.[1] The presence of 13(R)-HODE in atherosclerotic plaques underscores its potential role in the pathophysiology of cardiovascular disease.[1] This guide will delve into the specific role of 13(R)-HODE cholesteryl ester in inducing and propagating oxidative stress.

Formation of 13(R)-HODE Cholesteryl Ester

The formation of 13(R)-HODE cholesteryl ester is intrinsically linked to conditions of oxidative stress. The following diagram illustrates the general pathway:

Caption: Non-enzymatic formation of 13(R)-HODE cholesteryl ester.

Under conditions of high oxidative stress, reactive oxygen species (ROS) abstract a hydrogen atom from the bis-allylic position of a linoleate acyl chain within a cholesteryl linoleate molecule, forming a linoleate radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxide, yielding 13-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl ester. This process is non-stereospecific, leading to a racemic mixture of (R) and (S) isomers. Subsequent reduction of the hydroperoxide group, for instance by glutathione (B108866) peroxidase (GPx), results in the formation of 13(R)-HODE cholesteryl ester and its (S)-enantiomer.

Role in Oxidative Stress and Signaling Pathways

13(R)-HODE cholesteryl ester, as a component of oxLDL, contributes to oxidative stress primarily through its interaction with scavenger receptors on macrophages, such as the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).

LOX-1 Signaling Pathway

The binding of oxLDL, containing 13(R)-HODE cholesteryl ester, to LOX-1 initiates a signaling cascade that culminates in the production of intracellular ROS, creating a vicious cycle of oxidative stress.

Caption: LOX-1 mediated oxidative stress and foam cell formation.

Activation of LOX-1 by its ligands, including oxLDL, leads to the activation of NADPH oxidase, a key enzyme responsible for the production of superoxide (B77818) radicals.[2][3] This surge in ROS can activate downstream pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-inflammatory cytokines and further amplifying the oxidative and inflammatory environment.[4] Concurrently, the uptake of oxLDL via LOX-1 and other scavenger receptors leads to the accumulation of cholesteryl esters within the macrophage, a critical step in the formation of foam cells, the hallmark of early atherosclerotic lesions.[5][6]

Quantitative Data on Oxidative Stress

Disclaimer: Specific quantitative data for the direct effects of isolated 13(R)-HODE cholesteryl ester on oxidative stress markers are limited in the current scientific literature. The following tables summarize available data for 13-HODE and its precursors, which may serve as a proxy for the potential effects of the cholesteryl ester form upon hydrolysis.

Table 1: Effect of 13-HODE and Precursors on Reactive Oxygen Species (ROS) Production

| Compound | Cell Type | Concentration | Incubation Time | Observed Effect on ROS | Citation |

| 13-HODE | Hepa-1c1c7 cells | 1 µM | 3 days | Increased ROS production | [7] |

| 13-HPODE | PC12h cells | ~8 µM (LD50) | Not specified | Increased ROS production | [8] |

Table 2: Effect of 13-HODE on Antioxidant Enzyme Activity

| Compound | Cell Type/System | Concentration | Incubation Time | Observed Effect on Enzyme Activity | Citation |

| 13-HODE | Hepatocytes | 1 µM | 2, 6, 12 hours | Inhibition of Catalase activity | [9] |

Experimental Protocols

Synthesis of 13(R)-HODE Cholesteryl Ester

A detailed, publicly available, step-by-step protocol for the specific synthesis of 13(R)-HODE cholesteryl ester is not readily found in the literature. However, a general approach would involve the esterification of 13(R)-HODE with cholesterol.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for 13(R)-HODE cholesteryl ester synthesis.

This process would typically involve activating the carboxylic acid of 13(R)-HODE (e.g., using a carbodiimide) and then reacting it with the hydroxyl group of cholesterol in the presence of a suitable catalyst and solvent. Purification would likely be achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Macrophage Culture and Foam Cell Induction

This protocol describes the general procedure for inducing foam cell formation in macrophages using oxidized LDL, which contains 13(R)-HODE cholesteryl ester.

-

Cell Culture: Culture human monocyte-derived macrophages (e.g., THP-1 cells differentiated with PMA) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Preparation of Oxidized LDL (oxLDL): Prepare oxLDL by incubating native LDL with a transition metal, such as copper sulfate, or by other established methods.[10] The extent of oxidation can be monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS).

-

Induction of Foam Cells: Plate macrophages in appropriate culture vessels. Once adherent, replace the medium with fresh medium containing oxLDL at a desired concentration (e.g., 50-100 µg/mL). Incubate for 24-48 hours.

-

Visualization of Foam Cells (Oil Red O Staining):

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 10% formalin for at least 10 minutes.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin.

-

Visualize lipid-laden foam cells under a microscope; lipid droplets will appear red.[5][11][12][13][14]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Seed macrophages in a black-walled, clear-bottom 96-well plate. Treat the cells with 13(R)-HODE cholesteryl ester (or oxLDL as a source) at various concentrations for the desired time.

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.

Superoxide Dismutase (SOD) Activity Assay

-

Cell Lysate Preparation: After treatment with 13(R)-HODE cholesteryl ester, wash the cells with cold PBS and lyse them in a suitable buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Assay Principle: SOD activity is typically measured by its ability to inhibit the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium (NBT) or WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[15][16][17]

-

Procedure: In a 96-well plate, add the cell lysate, the substrate solution (e.g., WST-1), and the xanthine solution. Initiate the reaction by adding xanthine oxidase.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time. The rate of increase in absorbance is inversely proportional to the SOD activity in the sample. Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard curve.

Catalase (CAT) Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates as described for the SOD assay.

-

Assay Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).

-

Procedure: In a suitable reaction vessel, add the cell lysate to a solution of H₂O₂ in a suitable buffer.

-

Measurement: The rate of H₂O₂ decomposition can be measured directly by monitoring the decrease in absorbance at 240 nm. Alternatively, the remaining H₂O₂ can be reacted with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.

Conclusion

13(R)-HODE cholesteryl ester, as a product of non-enzymatic lipid peroxidation and a component of oxLDL, is a significant contributor to the cycle of oxidative stress and inflammation that drives atherosclerosis. Its interaction with scavenger receptors on macrophages, particularly LOX-1, triggers intracellular signaling cascades that lead to increased ROS production and the formation of pro-inflammatory foam cells. While direct quantitative data on the effects of the isolated cholesteryl ester are still emerging, the available evidence strongly supports its role as a pro-oxidative and pro-atherogenic molecule. Further research focusing specifically on 13(R)-HODE cholesteryl ester is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic target for cardiovascular disease. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of this important oxidized lipid in cellular pathophysiology.

References

- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. APE1 inhibits foam cell formation from macrophages via LOX1 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Generation of free radicals during lipid hydroperoxide-triggered apoptosis in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Preparation of LDL , Oxidation , Methods of Detection, and Applications in Atherosclerosis Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-hydroxy octadecadienoic acid (13-HODE) inhibits triacylglycerol-rich lipoprotein secretion by CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. larodan.com [larodan.com]

- 14. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 16. Cholesteryl ester hydrolase activity is abolished in HSL-/- macrophages but unchanged in macrophages lacking KIAA1363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

The Dichotomy of Lipid Signaling: An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of 13(R)-HODE Cholesteryl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct pathways leading to the formation of 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, a critical lipid mediator implicated in various physiological and pathological processes. Understanding the dichotomy between its enzymatic and non-enzymatic synthesis is paramount for developing targeted therapeutic strategies for diseases such as atherosclerosis, inflammation, and cancer.

Introduction: The Significance of 13-HODE Stereoisomers

13-Hydroxyoctadecadienoic acid (13-HODE) is a metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet. It exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE, each with distinct biological activities. While much of the research has focused on the enzymatic production of 13(S)-HODE, the formation and roles of 13(R)-HODE, particularly in its esterified form with cholesterol, are gaining increasing attention. This guide will dissect the enzymatic and non-enzymatic routes to 13(R)-HODE cholesteryl ester, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for researchers in the field.

Pathways of 13-HODE Cholesteryl Ester Formation

The synthesis of 13-HODE cholesteryl ester can occur through two primary mechanisms: highly specific enzymatic reactions and less controlled non-enzymatic oxidation. The initial step in both pathways is the oxidation of linoleic acid, which can be either free or already esterified to cholesterol within lipoproteins like low-density lipoprotein (LDL).

Enzymatic Formation of 13-HODE Cholesteryl Ester

The enzymatic formation of 13-HODE is predominantly stereospecific, yielding mainly the 13(S)-HODE enantiomer. However, certain enzymes can produce the 13(R) form.

-

15-Lipoxygenase-1 (15-LOX-1): This is the principal enzyme responsible for the synthesis of 13(S)-HODE.[1][2] 15-LOX-1 catalyzes the insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable 13(S)-HODE.[2] Crucially, 15-LOX-1 can act on linoleic acid that is already esterified to cholesterol, directly producing 13(S)-HpODE cholesteryl ester, which is subsequently reduced to 13(S)-HODE cholesteryl ester.[2][3] While 15-LOX-1 is highly specific for the (S)-enantiomer, its role is foundational to understanding the enzymatic landscape of HODE production.

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can metabolize linoleic acid to a mixture of 9-HODE and 13-HODE.[2][4] Unlike 15-LOX-1, these enzymes produce a racemic mixture of HODEs, with a notable predominance of the (R) stereoisomer.[2] For both 9-HODE and 13-HODE, the typical R/S ratio produced by human liver microsomes is approximately 80%/20%.[2] This makes CYP enzymes a significant enzymatic source of 13(R)-HODE.

-

Cyclooxygenases (COX-1 and COX-2): COX enzymes can also metabolize linoleic acid to 13-HODE, primarily the (S)-isomer, with 13-HODE being a more abundant product than 9-HODE.[4]

Non-Enzymatic Formation of 13-HODE Cholesteryl Ester

Non-enzymatic formation of 13-HODE occurs through the action of reactive oxygen species (ROS) in a process known as lipid peroxidation. This pathway is not stereospecific and results in a racemic mixture of (R) and (S) isomers.

-

Free Radical-Mediated Oxidation: Free radicals and singlet oxygen can attack linoleic acid, whether it is in its free form or esterified within lipids like cholesteryl linoleate (B1235992) in LDL particles.[2][4] This oxidation generates 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-HODE. This process is thought to produce roughly equal amounts of the 13(S)- and 13(R)-HODE enantiomers.[2] A well-studied example is the copper-catalyzed oxidation of LDL, which leads to the formation of 13-HODE cholesteryl ester.[3]

The presence of both enzymatic and non-enzymatic pathways has significant implications in pathological contexts. For instance, in the progression of atherosclerosis, early lesions are characterized by a predominance of 13(S)-HODE, suggesting an initial enzymatic involvement (likely 15-LOX-1). In contrast, more advanced plaques contain nearly equal amounts of 13(S)- and 13(R)-HODE, indicating a greater contribution from non-enzymatic oxidation or other enzymatic sources like CYPs in later stages.[2]

Quantitative Data on 13(R)-HODE Formation

The following table summarizes the quantitative data regarding the stereoisomeric composition of 13-HODE produced by different formation pathways.

| Formation Pathway | Key Enzymes/Mediators | Predominant Isomer | R/S Ratio of 13-HODE | Reference(s) |

| Enzymatic | 15-Lipoxygenase-1 (15-LOX-1) | 13(S)-HODE | Highly specific for (S) | [2] |

| Cytochrome P450 (CYP) | 13(R)-HODE | ~80% (R) / 20% (S) | [2] | |

| Non-Enzymatic | Free Radicals / ROS (e.g., Cu2+ oxidation of LDL) | Racemic Mixture | ~50% (R) / 50% (S) | [2][3] |

Signaling Pathways Involving 13-HODE

13-HODE isomers are not merely byproducts of lipid oxidation; they are active signaling molecules that modulate various cellular functions, primarily through nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).

-

PPAR Activation and Cholesterol Efflux: 13-HODE acts as a ligand for PPARα and PPARγ.[5][6] The activation of these receptors in macrophages initiates a signaling cascade that upregulates the liver X receptor α (LXRα). LXRα, in turn, promotes the expression of cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI). This entire pathway facilitates the efflux of cholesterol from macrophages, a crucial step in preventing the formation of foam cells, which are characteristic of atherosclerotic plaques.[5]

-

Regulation of PPAR-δ: The enzymatic product of 15-LOX-1, 13(S)-HODE, has been shown to down-regulate PPAR-δ, a receptor implicated in promoting tumorigenesis in colorectal cancer.[7][8] This highlights the specific and sometimes opposing roles of different HODE-activated signaling pathways.

Below are diagrams illustrating the key formation and signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the formation and effects of 13-HODE cholesteryl ester.

In Vitro Assay for 13-HODE Formation from LDL

This protocol is adapted from studies on the metal-catalyzed oxidation of LDL.

Objective: To induce the formation of 13-HODE cholesteryl ester from LDL and quantify its production.

Materials:

-

Human LDL, isolated by ultracentrifugation.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Copper (II) sulfate (B86663) (CuSO₄) solution.

-

Lipid extraction solvents (e.g., chloroform/methanol mixture).

-

Internal standard (e.g., deuterated 13-HODE).

-

Solid-phase extraction (SPE) columns.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

-

Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

-

LDL Oxidation: Dilute isolated human LDL in PBS to a final concentration of 0.1-0.2 mg/mL. Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM. Incubate at 37°C for 4-24 hours.

-

Lipid Extraction: Stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT). Add the internal standard. Extract total lipids from the oxidized LDL solution using a chloroform/methanol (2:1, v/v) mixture.

-

Saponification and Derivatization (for total HODE): To measure HODE from its ester, the lipid extract can be saponified using KOH to release the fatty acid. The resulting free HODE is then derivatized (e.g., methylation followed by silylation) for GC-MS analysis.

-

Purification: Purify the lipid extract using SPE columns to separate different lipid classes.

-

Quantification by RP-HPLC: Analyze the cholesteryl ester fraction by RP-HPLC with UV detection at 234 nm (the characteristic absorbance for conjugated dienes in HODE).

-

Quantification and Stereoisomer analysis by GC-MS: For detailed analysis and quantification of 13(R)-HODE vs 13(S)-HODE, use a chiral column in the GC-MS system.

Cell-Based Assay for 13-HODE-Induced Gene Expression

This protocol is based on studies investigating the effect of 13-HODE on gene expression in macrophages.

Objective: To determine the effect of 13-HODE on the expression of genes involved in cholesterol transport in a macrophage cell line (e.g., RAW264.7).

Materials:

-

RAW264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

13-HODE (specify isomer if known, or use a racemic mixture).

-

Control vehicle (e.g., ethanol).

-

RNA isolation kit.

-

qRT-PCR reagents and primers for target genes (e.g., ABCA1, ABCG1, LXRα, PPARγ) and a housekeeping gene.

Procedure:

-

Cell Culture and Treatment: Plate RAW264.7 cells and allow them to adhere. Treat the cells with varying concentrations of 13-HODE or the vehicle control for a specified time (e.g., 24 hours).

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

The formation of 13(R)-HODE cholesteryl ester is a nuanced process involving both specific enzymatic pathways (primarily Cytochrome P450) and non-specific free radical-mediated oxidation. The balance between these pathways can significantly influence the stereoisomeric composition of 13-HODE in tissues, which in turn dictates its downstream signaling effects. For researchers and drug development professionals, distinguishing between the formation pathways and understanding the specific roles of the 13(R) isomer are critical. Future research should focus on developing more specific inhibitors for the enzymes involved in 13(R)-HODE production and further elucidating the unique signaling properties of this enantiomer. Such efforts will be instrumental in designing novel therapeutic interventions for a range of lipid-mediated diseases.

References

- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the 13(R)-HODE Cholesteryl Ester Pathway in Foam Cell Formation

Abstract

The formation of macrophage-derived foam cells is a critical initiating event in the pathogenesis of atherosclerosis. This process involves the unregulated uptake of modified low-density lipoproteins (LDL), leading to the accumulation of cholesteryl esters and the characteristic "foamy" appearance of these cells. A key, yet not fully elucidated, player in this pathway is 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE), an oxidized derivative of linoleic acid. When esterified to cholesterol, 13(R)-HODE cholesteryl ester contributes to the lipid burden within macrophages. This technical guide provides a comprehensive overview of the 13(R)-HODE cholesteryl ester pathway, detailing its molecular mechanisms, relevant signaling cascades, and the experimental protocols used for its investigation. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Introduction to Foam Cell Formation

Atherosclerosis, a chronic inflammatory disease of the arteries, is the primary underlying cause of heart attack and stroke.[1][2] The hallmark of early atherogenesis is the formation of "fatty streaks" in the arterial wall, which are largely composed of macrophage-derived foam cells.[1][3] These cells are formed when macrophages in the sub-endothelial space internalize modified lipoproteins, such as oxidized LDL (oxLDL), in an uncontrolled manner via scavenger receptors like CD36 and SR-A.[1][2] This leads to a massive accumulation of intracellular lipids, primarily in the form of cholesteryl esters, which are stored in cytoplasmic lipid droplets.[4] The imbalance between cholesterol influx, esterification, and efflux is central to foam cell formation.[2][4] While the role of oxidized lipids in this process is well-established, the specific contributions of individual lipid species, such as 13(R)-HODE, are an active area of research.

The 13(R)-HODE Cholesteryl Ester Pathway

13-HODE is a major oxidized fatty acid found in oxLDL and atherosclerotic lesions.[5] It exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE. While 13(S)-HODE is typically formed enzymatically by arachidonate (B1239269) 15-lipoxygenase (ALOX15), 13(R)-HODE is thought to be primarily a product of non-enzymatic, free radical-mediated oxidation, especially in later-stage atherosclerotic lesions.[6]

Synthesis of 13(R)-HODE

The generation of 13(R)-HODE is heightened in environments with increased oxidative stress, such as developing atherosclerotic plaques.[7] Linoleic acid, the most abundant unsaturated fatty acid in LDL, is oxidized to form 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-HODE. While ALOX15 produces 13(S)-HODE with high stereospecificity, non-enzymatic processes yield a racemic mixture containing substantial amounts of 13(R)-HODE.[6] In fact, atherosclerotic plaques have been found to contain significant levels of 13(R)-HODE.[5]

Esterification to Cholesterol

Inside the macrophage, free cholesterol is esterified to fatty acids by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT1) for storage in lipid droplets.[8] 13(R)-HODE, as a fatty acid, can be esterified to cholesterol, forming 13(R)-HODE cholesteryl ester. This esterified form contributes to the lipid droplet pool, promoting the foam cell phenotype.

Molecular Mechanisms and Signaling Pathways

13-HODE isomers are not merely stored lipids; they are bioactive molecules that can modulate cellular signaling pathways, particularly those governed by nuclear receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Both 9-HODE and 13-HODE can act as agonists for PPARγ, a key nuclear transcription factor that regulates macrophage differentiation, inflammation, and lipid metabolism. Activation of PPARγ has complex effects on foam cell formation. On one hand, PPARγ activation can upregulate the expression of the scavenger receptor CD36, which increases the uptake of oxLDL by macrophages.[5][6] This pro-atherogenic effect suggests that 13-HODE could promote lipid accumulation.

Conversely, PPARγ is also known to be part of a pathway that enhances cholesterol efflux. PPARγ can induce the expression of Liver X Receptor α (LXRα).[9][10] LXRα, in turn, is a master regulator of cholesterol efflux, promoting the transcription of genes encoding the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[9][10][11] These transporters are crucial for removing excess cholesterol from macrophages and transferring it to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.[2][11] Some studies suggest that the effects of 13-HODE on cholesterol efflux are mediated through this PPARγ-LXRα-ABCA1/ABCG1 pathway.[9]

It is important to note that some research indicates that 13(S)-HODE is a ligand for PPARγ, while 13(R)-HODE may lack this ability or have different signaling effects.[6][12] However, other studies suggest that both 13(R)-HODE and 13(S)-HODE can act as PPARγ agonists, highlighting the need for further research to delineate the specific roles of each stereoisomer.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies related to foam cell formation and the components of the 13(R)-HODE pathway.

Table 1: Experimental Conditions for In Vitro Foam Cell Formation

| Cell Type | Stimulus | Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| Cultured Macrophages | oxLDL | 50 µg/ml | 24 h | [3] |

| Macrophages | DiI-oxLDL | 10 µg/ml | 4 h | [3] |

| THP-1 Macrophages | ox-LDL | 25 or 50 µg/ml | 48 h | [13] |

| RAW264.7 Macrophages | ox-LDL | 80 µg/mL | 24 h |[11] |

Table 2: Effects of 13-HODE on Gene and Protein Expression in RAW264.7 Macrophages

| Treatment | Target Protein/Gene | Effect | Significance | Reference |

|---|---|---|---|---|

| 13-HODE | PPAR-transactivation | Increased | P < 0.05 | [9] |

| 13-HODE | LXRα Protein | Increased | P < 0.05 | [9] |

| 13-HODE | ABCA1 Protein | Increased | P < 0.05 | [9] |

| 13-HODE | ABCG1 Protein | Increased | P < 0.05 | [9] |

| 13-HODE | SR-BI Protein | Increased | P < 0.05 | [9] |

| 13-HODE | Cholesterol Efflux | Enhanced | P < 0.05 |[9] |

Key Experimental Protocols

Investigating the 13(R)-HODE cholesteryl ester pathway requires a combination of cell biology, biochemistry, and analytical chemistry techniques.

In Vitro Foam Cell Formation and Lipid Staining

This protocol describes the generation of foam cells from a macrophage cell line and their visualization using Oil Red O staining, which specifically stains neutral lipids like cholesteryl esters.

-

Cell Culture: Culture human THP-1 monocytes or murine RAW264.7 macrophages in appropriate media.

-

Macrophage Differentiation (for THP-1): Induce differentiation of THP-1 monocytes into macrophages by treating with 100 ng/ml of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[13]

-

Induction of Foam Cells: Incubate the differentiated macrophages with oxLDL (e.g., 50 µg/ml) for 24-48 hours to induce lipid uptake and foam cell formation.[3][13]

-

Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix with 10% buffered formalin for at least 10 minutes.[14]

-

Oil Red O Staining:

-

Wash the fixed cells with water.

-

Incubate with 60% isopropanol (B130326) for 5 minutes.

-

Remove isopropanol and add the Oil Red O working solution. Incubate for 10-15 minutes.

-

Remove the staining solution and wash with 60% isopropanol briefly.

-

Wash multiple times with water to remove excess stain.

-

-

Visualization: Observe the cells under a microscope. Lipid droplets within the foam cells will appear as red-stained particles.[3][10]

-

Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance spectrophotometrically at approximately 510 nm.[3][11]

Cholesterol Efflux Assay

This assay measures the ability of macrophages to transport cholesterol out of the cell to an acceptor molecule like Apolipoprotein A-I (ApoA-I) or HDL.

-

Cell Plating and Labeling: Plate macrophages in a multi-well plate. Label the cells with radioactive [³H]-cholesterol for 24 hours.

-

Equilibration: Wash the cells and incubate in fresh medium containing an ACAT inhibitor to allow the labeled cholesterol to equilibrate throughout the cell.

-

Treatment: Treat the cells with the compound of interest (e.g., 13-HODE) for a specified period (e.g., 18-24 hours).[9]

-

Efflux: Replace the medium with a medium containing a cholesterol acceptor (e.g., ApoA-I or HDL). Incubate for 4-6 hours.

-

Quantification:

-

Collect the medium (contains effluxed [³H]-cholesterol).

-

Lyse the cells with a solvent (e.g., isopropanol) to collect the remaining intracellular [³H]-cholesterol.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.

Quantification of 13(R)-HODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific lipid molecules like 13(R)-HODE from biological samples.

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, cell lysates, or atherosclerotic plaque tissue).

-

To minimize artificial oxidation, add an antioxidant cocktail (e.g., butylated hydroxytoluene) immediately after collection.[15]

-

Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.

-

-

Chiral Chromatography (HPLC):

-

Mass Spectrometry (MS/MS):

-

The eluent from the HPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

-

The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the HODE parent ion and its characteristic fragment ions (Selected Reaction Monitoring or SRM mode). This provides high specificity and sensitivity.

-

-

Quantification: A standard curve is generated using known amounts of a purified 13(R)-HODE standard. The amount of 13(R)-HODE in the sample is calculated by comparing its peak area to the standard curve.

Conclusion and Future Directions

The 13(R)-HODE cholesteryl ester pathway represents a significant, albeit complex, component of macrophage foam cell formation. As a major product of non-enzymatic lipid peroxidation within atherosclerotic lesions, 13(R)-HODE can be esterified and stored, contributing to the lipid burden of the cell. Furthermore, it can act as a signaling molecule, primarily through the PPARγ nuclear receptor, to modulate the expression of genes involved in both lipid uptake (CD36) and efflux (ABCA1, ABCG1). The net effect of 13(R)-HODE on atherogenesis likely depends on the cellular context, the stage of the lesion, and the balance of its pro- and anti-atherogenic signaling effects.

Future research should focus on:

-

Stereospecific Actions: Delineating the precise and distinct biological activities of 13(R)-HODE versus 13(S)-HODE in macrophages.

-

Therapeutic Targeting: Investigating whether modulating the levels of 13(R)-HODE or targeting its downstream signaling pathways could be a viable therapeutic strategy to prevent or reverse foam cell formation.

-

In Vivo Relevance: Further quantifying the levels of 13(R)-HODE and its cholesteryl ester in different stages of human atherosclerotic plaques to better understand its pathological significance.

A deeper understanding of this pathway will undoubtedly provide new insights into the molecular underpinnings of atherosclerosis and may unveil novel targets for the development of anti-atherosclerotic therapies.

References

- 1. Foam cell - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms [frontiersin.org]

- 3. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]

- 5. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux [frontiersin.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Identification and validation of hub genes involved in foam cell formation and atherosclerosis development via bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 13(R)-HODE Cholesteryl Ester in LDL Oxidation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Within the complex mixture of oxidized lipids generated, cholesteryl esters of hydroxyoctadecadienoic acids (HODE-CEs) are major components. This technical guide focuses on the biological significance of a specific, non-enzymatically formed stereoisomer, 13(R)-hydroxyoctadecadienoic acid cholesteryl ester (13(R)-HODE-CE). While its enzymatically produced counterpart, 13(S)-HODE, has been more extensively studied as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, emerging evidence indicates that 13(R)-HODE-CE is a key bioactive lipid in oxidized LDL (oxLDL) and atherosclerotic lesions. This document provides an in-depth overview of its formation, its role in macrophage activation and foam cell formation, and detailed experimental protocols for its analysis.

Formation and Presence in Atherosclerotic Plaques

13-HODE-CE is formed from the oxidation of cholesteryl linoleate (B1235992), the most abundant cholesteryl ester in LDL. This process can occur via two main pathways:

-

Enzymatic Oxidation: The 15-lipoxygenase (15-LOX) enzyme specifically produces the 13(S)-HODE stereoisomer.[1]

-

Non-Enzymatic Oxidation: Free radical-mediated oxidation, such as that induced by copper ions (Cu²⁺) or reactive oxygen species within the arterial wall, results in a racemic mixture of both 13(R)-HODE and 13(S)-HODE.[2]

While early atherosclerotic lesions may have a predominance of the (S)-isomer due to enzymatic activity, more advanced plaques contain substantial amounts of 13(R)-HODE, indicating the significance of non-enzymatic oxidation in disease progression.[2] Immunohistochemical analysis of human carotid artery plaques has confirmed the presence of 13(R)-HODE, where it colocalizes with markers of oxidized LDL, PPARγ, and the scavenger receptor CD36 in endothelial cells, macrophages, and smooth muscle cells.[2]

Quantitative Data on Oxidized Cholesteryl Esters

The following table summarizes the levels of oxidized cholesteryl esters found in human atherosclerotic plaques. It is important to note that while specific quantification of the 13(R)-HODE stereoisomer of cholesteryl ester is not widely reported, the data for total oxidized cholesteryl linoleate provides a strong indication of its abundance.

| Analyte | Sample Type | Concentration/Percentage | Reference |

| Oxidized Cholesteryl Linoleate | Human Atherosclerotic Plaques | Average of 23% of total cholesteryl linoleate | [3] |

| Oxidized Cholesteryl Esters (OxCE) | Human Atherosclerotic Plaques | 11% to 92% of the CE-PUFA pool | [3] |

| 9-HODE and 13-HODE | LDL from Atherosclerotic Patients | 20 to 100-fold increase compared to healthy individuals | [4] |

Biological Significance and Signaling Pathways

Direct Signaling of Oxidized Cholesteryl Esters

Recent studies have shown that oxidized cholesteryl esters (OxCEs), as a class of molecules, can directly activate macrophages. This signaling is distinct from the pathways activated by their hydrolyzed free fatty acid counterparts. OxCEs from minimally oxidized LDL have been shown to activate macrophages through a Toll-like receptor 4 (TLR4) and spleen tyrosine kinase (Syk)-dependent pathway. This activation leads to profound cytoskeletal changes, macropinocytosis, and subsequent lipid accumulation, contributing to foam cell formation.[3][5][6]

Indirect Signaling via Hydrolysis and PPARγ Activation

It is hypothesized that 13(R)-HODE-CE within macrophages can be hydrolyzed by neutral cholesteryl ester hydrolases to release free 13(R)-HODE and cholesterol. The biological activities of the 13-HODE stereoisomers diverge significantly. While 13(S)-HODE is a known agonist of PPARγ, studies have shown that 13(R)-HODE is not a direct ligand for this nuclear receptor.[7] In fact, the two enantiomers can have opposing biological effects, with 13(S)-HODE promoting apoptosis and 13(R)-HODE promoting cell proliferation in certain cell types.[7]

The activation of PPARγ by its ligands (such as 13(S)-HODE) leads to the transcription of target genes involved in lipid metabolism, including the scavenger receptor CD36, which further enhances the uptake of oxLDL, and genes involved in cholesterol efflux. The colocalization of 13(R)-HODE with PPARγ and CD36 in atherosclerotic plaques suggests a complex interplay, although the direct role of 13(R)-HODE in this specific pathway is likely indirect and may be overwhelmed by the effects of the (S)-isomer or other PPARγ agonists present in oxLDL.[2]

Experimental Protocols

In Vitro Oxidation of LDL

This protocol describes a standard method for the oxidation of LDL using copper sulfate (B86663).

Materials:

-

Human LDL (commercially available or isolated by ultracentrifugation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO₄) stock solution (e.g., 1 mM in water)

-

Dialysis tubing (10-14 kDa MWCO)

Procedure:

-

Dialyze the stock LDL solution against PBS (pH 7.4) at 4°C for at least 24 hours with three buffer changes to remove any EDTA.

-

Determine the protein concentration of the dialyzed LDL using a standard protein assay (e.g., BCA assay).

-

Dilute the LDL to a final concentration of 0.2-1.0 mg/mL in PBS.

-

Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM.

-

Incubate the mixture at 37°C for 4 to 24 hours. The extent of oxidation can be monitored over time by measuring the formation of conjugated dienes at 234 nm.

-

Stop the reaction by adding EDTA to a final concentration of 1 mM.

-

Store the oxidized LDL at 4°C for short-term use or at -80°C for long-term storage.

Extraction and Analysis of 13(R)-HODE Cholesteryl Ester

This workflow outlines the steps for the extraction, separation, and quantification of 13(R)-HODE-CE from oxidized LDL or tissue samples.

3.2.1. Lipid Extraction (Folch Method)

-

Homogenize tissue samples or use oxLDL solution directly.

-

Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.

-

Vortex vigorously for 1-2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

3.2.2. Alkaline Hydrolysis

To analyze the HODE moiety, the cholesteryl ester bond must be cleaved.

-

Resuspend the dried lipid extract in a solution of 0.5 M KOH in methanol.

-

Incubate at 60°C for 1 hour.

-

Neutralize the reaction with an appropriate acid (e.g., acetic acid).

-

Re-extract the lipids into hexane (B92381) or another organic solvent.

-

Dry the final extract under nitrogen.

3.2.3. Chiral HPLC Separation of 13-HODE Enantiomers

-

Column: A chiral stationary phase column is required (e.g., Chiralpak IA).[8]

-

Mobile Phase: An isocratic mobile phase of hexane:isopropanol (e.g., 90:10, v/v) is typically used.[8]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[8]

-

Detection: UV detection at 234 nm (for the conjugated diene system of HODEs).

-

Procedure:

-

Reconstitute the dried, hydrolyzed lipid extract in the mobile phase.

-

Inject the sample onto the chiral column.

-

Collect the fractions corresponding to the retention times of authentic 13(R)-HODE and 13(S)-HODE standards.

-

3.2.4. LC-MS/MS Quantification

-

Dry the collected HPLC fractions and reconstitute in a suitable solvent for mass spectrometry (e.g., 50% methanol).

-

Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transition for 13-HODE. The precursor ion is typically m/z 295.2, and a characteristic product ion is m/z 195.1.

-

Quantify the amount of 13(R)-HODE by comparing the peak area to a standard curve generated with an authentic 13(R)-HODE standard.

Conclusion and Future Directions

13(R)-HODE cholesteryl ester is an important, non-enzymatically generated component of oxidized LDL that is abundant in atherosclerotic plaques. Its biological activities appear to be complex, involving both direct activation of macrophage signaling pathways and potential indirect effects following hydrolysis to the free fatty acid. The distinct and sometimes opposing roles of the 13(R) and 13(S) stereoisomers underscore the necessity of employing chiral separation techniques in their analysis.

Future research should focus on:

-

The precise quantification of 13(R)-HODE cholesteryl ester in different stages of atherosclerotic plaques.

-

A more detailed elucidation of the direct signaling pathways activated by the intact cholesteryl ester, including the identification of its specific cellular receptors.

-

The development of specific inhibitors for the non-enzymatic oxidation pathways that generate 13(R)-HODE as a potential therapeutic strategy for mitigating atherosclerosis.

This guide provides a foundational understanding and practical protocols for researchers investigating the role of this specific oxidized lipid in cardiovascular disease.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Culprit: Discovery and Isolation of 13(R)-HODE Cholesteryl Ester from Atherosclerotic Plaques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The composition of these plaques is complex, involving lipids, inflammatory cells, and fibrous elements. Among the myriad of lipid species implicated in atherogenesis, oxidized lipids are of particular interest due to their pro-inflammatory and pro-atherogenic properties. This technical guide focuses on a specific, yet significant, oxidized lipid derivative: 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester. While its stereoisomer, 13(S)-HODE, is primarily a product of enzymatic pathways, 13(R)-HODE is largely formed through non-enzymatic, free radical-mediated processes, making it a potential biomarker of oxidative stress within the atherosclerotic lesion.[1] This document provides a comprehensive overview of the discovery, isolation, and potential signaling pathways of 13(R)-HODE cholesteryl ester in the context of atherosclerosis.

Data Presentation: Quantitative Insights into 13(R)-HODE in Atherosclerosis

While precise quantitative data on the absolute concentration of 13(R)-HODE cholesteryl ester in atherosclerotic plaques versus healthy arteries is not extensively documented in the literature, studies have provided valuable insights into the relative abundance of its parent molecule's stereoisomers, 13(S)-HODE and 13(R)-HODE, during the progression of atherosclerosis. This qualitative data strongly suggests an increasing presence of the 13(R) enantiomer as the plaque matures.

| Plaque Stage | Predominant Formation Pathway | Relative Abundance of 13-HODE Stereoisomers | Implication for 13(R)-HODE Cholesteryl Ester |

| Early Lesions | Enzymatic (15-Lipoxygenase-1)[2][3] | 13(S)-HODE > 13(R)-HODE | Lower relative abundance. |

| Advanced/Mature Plaques | Non-enzymatic (Free Radical-mediated)[2][3] | 13(S)-HODE ≈ 13(R)-HODE | Significant increase in relative abundance, indicating heightened oxidative stress.[1][4] |

Experimental Protocols: A Step-by-Step Guide to Isolation and Identification

The isolation and identification of 13(R)-HODE cholesteryl ester from complex biological matrices like atherosclerotic plaques require a multi-step approach. The following protocol is a synthesized methodology based on established lipid extraction, separation, and analysis techniques.

I. Tissue Homogenization and Lipid Extraction (Modified Folch Method)

This initial step aims to efficiently extract total lipids from the atherosclerotic plaque tissue.[1][5][6][7]

-

Tissue Preparation: Obtain atherosclerotic plaque and, if available, healthy arterial tissue samples. Immediately snap-freeze in liquid nitrogen and store at -80°C until extraction.

-

Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times the tissue weight (e.g., 100 mg tissue in 2 mL of solvent).[6] A glass Dounce homogenizer or a mechanical homogenizer can be used.

-

Phase Separation: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).[5] Vortex the mixture vigorously for 1-2 minutes and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette. Transfer to a clean glass vial.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

II. Isolation of Cholesteryl Ester Fraction by Solid-Phase Extraction (SPE)

This step separates the total lipid extract into different lipid classes to isolate the cholesteryl esters.[2][8][9][10][11]

-

Column Preparation: Use a silica-based aminopropyl SPE cartridge. Pre-condition the cartridge by washing with hexane (B92381).

-

Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform or hexane and load it onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the cholesteryl esters and other neutral lipids (e.g., triglycerides) with a non-polar solvent mixture, such as hexane:diethyl ether (1:1, v/v).[9]

-

Fraction Collection: Collect the eluate containing the cholesteryl ester fraction.

-

Drying: Evaporate the solvent under a stream of nitrogen.

III. Hydrolysis of Cholesteryl Esters

To analyze the 13(R)-HODE moiety, the ester bond to cholesterol must be cleaved.

-

Saponification: Resuspend the dried cholesteryl ester fraction in a solution of 1N KOH in methanol.

-

Incubation: Incubate the mixture at 60°C for 1 hour to hydrolyze the ester bonds.

-

Neutralization and Extraction: After cooling, neutralize the reaction with 1N HCl. Extract the released fatty acids (including 13-HODE) and cholesterol with hexane or diethyl ether.

-

Drying: Evaporate the organic solvent to obtain the free fatty acids and cholesterol.

IV. Chiral Separation of 13(R)-HODE and 13(S)-HODE by HPLC

This crucial step separates the two stereoisomers of 13-HODE.[12]

-

Column: Utilize a chiral stationary phase column, such as a Chiralpak IA column.[12]

-

Mobile Phase: An isocratic mobile phase of hexane:2-propanol (e.g., 90:10, v/v) is typically used.[12]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 235 nm, which is the characteristic absorbance for the conjugated diene system in HODEs.

-

Fraction Collection: Collect the fractions corresponding to the elution times of authentic 13(R)-HODE and 13(S)-HODE standards.

V. Derivatization and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization is necessary to increase the volatility of the hydroxy fatty acids for GC-MS analysis.[13][14][15][16]

-

Derivatization: Convert the hydroxyl group of the collected 13-HODE fractions to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting with a silylating agent (e.g., BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the derivatized compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Identification: Compare the retention time and mass spectrum of the sample peak with that of an authentic 13(R)-HODE standard to confirm its identity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the isolation and identification of 13(R)-HODE cholesteryl ester.

Caption: 13(R)-HODE activation of the PPARγ signaling pathway in macrophages.

Conclusion

The presence of 13(R)-HODE cholesteryl ester in atherosclerotic plaques, particularly in advanced lesions, underscores the role of non-enzymatic oxidative stress in the pathogenesis of atherosclerosis.[3][4] Its ability to act as a ligand for the nuclear receptor PPARγ suggests a complex role in modulating gene expression related to lipid metabolism and inflammation within the plaque microenvironment.[8][17][18][19] The detailed experimental protocols provided in this guide offer a robust framework for the isolation and definitive identification of this specific oxidized lipid species. Further research into the precise quantitative levels of 13(R)-HODE cholesteryl ester and its downstream signaling effects will be crucial for elucidating its full significance as a biomarker and potential therapeutic target in cardiovascular disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. cambridge.org [cambridge.org]

- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 4. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 6. Lipid extraction by folch method | PPTX [slideshare.net]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. aocs.org [aocs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 13(R)-HODE Cholesteryl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized low-density lipoprotein (oxLDL) is a key pathogenic driver in the development of atherosclerosis. Within the complex mixture of oxidized lipids in oxLDL, cholesteryl esters of hydroxyoctadecadienoic acids (HODEs) are significant components found in atherosclerotic lesions. This technical guide focuses on a specific stereoisomer, 13(R)-hydroxyoctadecadienoic acid (13(R)-HODE) cholesteryl ester, detailing its cellular uptake, subsequent metabolic fate, and the downstream signaling pathways it influences, particularly within macrophages, the primary cell type involved in the formation of foam cells in atherosclerotic plaques. Understanding the intricate mechanisms of 13(R)-HODE cholesteryl ester metabolism is crucial for identifying novel therapeutic targets for the prevention and treatment of cardiovascular diseases.

Cellular Uptake and Hydrolysis of 13(R)-HODE Cholesteryl Ester

The primary route for the cellular uptake of 13(R)-HODE cholesteryl ester by macrophages is through the endocytosis of oxLDL particles via scavenger receptors such as CD36 and SR-A1[1]. Once internalized, the oxLDL particles are transported to late endosomes and lysosomes.

Inside the acidic environment of the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes the cholesteryl esters, releasing free cholesterol and the oxidized fatty acid, 13(R)-HODE. However, a significant portion of cholesteryl esters from internalized lipoproteins can be hydrolyzed in the cytoplasm by neutral cholesterol ester hydrolases (nCEHs) at a neutral pH[1]. Notably, studies have shown that oxidized cholesteryl esters are preferred substrates for macrophage nCEHs, such as neutral cholesterol ester hydrolase 1 (NCEH1) and hormone-sensitive lipase (HSL), compared to their non-oxidized counterparts[2][3]. This preferential hydrolysis suggests a specialized mechanism for processing oxidized lipids.

While specific quantitative data on the uptake kinetics of 13(R)-HODE cholesteryl ester is limited in the current literature, the uptake of generally oxidized LDL and the subsequent hydrolysis of its cholesteryl ester content have been documented.

Experimental Workflow for Studying Cellular Uptake and Hydrolysis

References

- 1. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 13(R)-HODE Cholesteryl Ester: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step chemical synthesis protocol for 13(R)-HODE cholesteryl ester. The synthesis commences with the non-enzymatic oxidation of linoleic acid to generate a racemic mixture of 13-HODE. The subsequent step involves the chiral separation of the 13(R)-HODE enantiomer from the racemic mixture using High-Performance Liquid Chromatography (HPLC). The final step is the esterification of the purified 13(R)-HODE with cholesterol. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthesis workflow and a relevant biological signaling pathway.

Introduction

13-Hydroxyoctadecadienoic acid (HODE) is an oxidized metabolite of linoleic acid. The two main regioisomers are 9-HODE and 13-HODE, each of which can exist as either an (R) or (S) enantiomer. These oxidized lipids, often found esterified to cholesterol in oxidized low-density lipoproteins (LDL), are implicated in various physiological and pathological processes. Specifically, 13(R)-HODE has been a subject of interest in research related to inflammation and cellular signaling. As natural ligands for peroxisome proliferator-activated receptors (PPARs), HODE isomers can modulate gene expression and cellular responses. The availability of pure, stereochemically defined 13(R)-HODE cholesteryl ester is crucial for in-vitro and in-vivo studies aimed at elucidating its precise biological functions and its potential as a therapeutic target. This protocol outlines a reliable method for its laboratory-scale synthesis.

Synthesis Overview

The synthesis of 13(R)-HODE cholesteryl ester is accomplished in three principal stages:

-

Step 1: Synthesis of Racemic 13-HODE. A non-enzymatic, free-radical-mediated oxidation of linoleic acid is employed to produce a mixture of hydroperoxy- and hydroxy-octadecadienoic acids, including 13-HODE as a racemic mixture.

-

Step 2: Chiral Separation of 13(R)-HODE. The racemic 13-HODE is resolved into its constituent enantiomers using chiral stationary phase High-Performance Liquid Chromatography (HPLC).

-

Step 3: Esterification of 13(R)-HODE with Cholesterol. The purified 13(R)-HODE is esterified with cholesterol using a dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling reaction.

Experimental Protocols

Step 1: Synthesis of Racemic 13-HODE via Photosensitized Oxidation of Linoleic Acid

This protocol describes the generation of a mixture of HODE isomers, including 13-HODE, through a non-enzymatic oxidation process.

Materials:

-

Linoleic acid

-

Methylene (B1212753) blue

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve linoleic acid (1.0 g, 3.57 mmol) and a catalytic amount of methylene blue (10 mg) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Submerge the flask in a water bath to maintain room temperature.

-

Bubble a gentle stream of oxygen through the solution while irradiating with a 150 W tungsten lamp for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Hexane:Ethyl Acetate 7:3 v/v).

-

After completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.27 g, 7.14 mmol) in small portions to reduce the intermediate hydroperoxides to hydroxides.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by adding 1 M HCl (aq) until the pH is ~3.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield a mixture of HODE isomers.

Step 2: Chiral Separation of 13(R)-HODE

This protocol details the separation of the (R) and (S) enantiomers of 13-HODE using chiral HPLC.

Materials:

-

Racemic 13-HODE (from Step 1)

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol

-

Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

Procedure:

-

Prepare the mobile phase: n-Hexane/Isopropanol (98:2, v/v).

-

Dissolve the racemic 13-HODE mixture in the mobile phase to a concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the HPLC system with the chiral column, equilibrating with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject the sample onto the column.

-

Monitor the elution profile at 235 nm.

-

Collect the fractions corresponding to the two separated enantiomeric peaks. The elution order should be determined by comparison with an authentic standard if available, or by polarimetry.

-

Combine the fractions containing the desired 13(R)-HODE enantiomer and evaporate the solvent under reduced pressure.

Step 3: Synthesis of 13(R)-HODE Cholesteryl Ester

This protocol describes the esterification of 13(R)-HODE with cholesterol.

Materials:

-

13(R)-HODE (from Step 2)

-

Cholesterol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 13(R)-HODE (100 mg, 0.34 mmol), cholesterol (131 mg, 0.34 mmol), and DMAP (4 mg, 0.034 mmol) in anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (77 mg, 0.37 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1 v/v).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 13(R)-HODE cholesteryl ester.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. These values are representative and may vary based on experimental conditions.

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | Racemic 13-HODE | Linoleic Acid | 40-50 | >95 (as HODE mixture) |

| 2 | 13(R)-HODE | Racemic 13-HODE | 35-45 (of racemic mixture) | >98 (enantiomeric excess) |

| 3 | 13(R)-HODE Cholesteryl Ester | 13(R)-HODE & Cholesterol | 80-90 | >98 |

Table 2: Characterization Data for 13(R)-HODE Cholesteryl Ester

| Analysis | Expected Result |

| ¹H NMR | Characteristic peaks for the cholesteryl backbone and the 13(R)-HODE fatty acid chain, including signals for the olefinic protons and the proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Resonances corresponding to the carbons of the cholesterol and 13(R)-HODE moieties. |

| Mass Spec (ESI-MS) | [M+Na]⁺ or [M+NH₄]⁺ adduct corresponding to the calculated molecular weight of C₄₅H₇₆O₃. |

| Purity (HPLC) | Single major peak. |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 13(R)-HODE cholesteryl ester.

PPAR Signaling Pathway

Caption: Activation of PPAR signaling by 13(R)-HODE.

LC-MS/MS method for separating 13(R)-HODE and 13(S)-HODE cholesteryl esters

An LC-MS/MS method for the chiral separation of 13(R)-HODE and 13(S)-HODE cholesteryl esters is crucial for researchers in lipidomics, drug development, and clinical diagnostics. Distinguishing between these stereoisomers is essential as their biological activities can differ significantly, providing insights into enzymatic versus non-enzymatic lipid peroxidation and their roles in various physiological and pathological processes.

Application Note

Introduction